3-Fluoro-2-formylbenzonitrile

説明

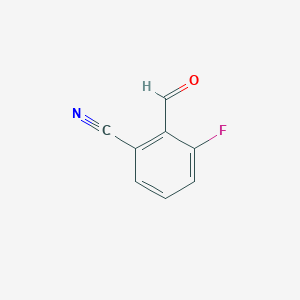

3-Fluoro-2-formylbenzonitrile (C₈H₄FNO) is a fluorinated aromatic compound featuring a nitrile (-CN) group at position 1, a formyl (-CHO) group at position 2, and a fluorine atom at position 3 (Figure 1). This structure combines electron-withdrawing groups (fluorine and nitrile) with a reactive aldehyde moiety, making it a versatile intermediate in organic synthesis. The compound is commercially available in milligram to gram quantities, as noted in supplier catalogs . Its applications span pharmaceuticals, agrochemicals, and materials science, leveraging the fluorine atom’s ability to modulate electronic properties and bioavailability .

特性

IUPAC Name |

3-fluoro-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOBFDBEJGASHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382633 | |

| Record name | 3-fluoro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-95-7 | |

| Record name | 3-fluoro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-formylbenzonitrile typically involves multi-step reactions. One common method includes the following steps:

Starting Material: The synthesis begins with 3-bromo-5-fluorobenzonitrile.

Grignard Reaction: The bromo compound is treated with isopropylmagnesium chloride in dry tetrahydrofuran (THF) at 0°C to form the Grignard reagent.

Formylation: The Grignard reagent is then reacted with dry dimethylformamide (DMF) at ambient temperature to introduce the formyl group.

Workup: The reaction mixture is quenched with ice water and extracted with diethyl ether.

Industrial Production Methods: Industrial production methods for 3-Fluoro-2-formylbenzonitrile are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions: 3-Fluoro-2-formylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: 3-Fluoro-2-carboxybenzonitrile.

Reduction: 3-Fluoro-2-hydroxymethylbenzonitrile.

Substitution: 3-Methoxy-2-formylbenzonitrile.

科学的研究の応用

Medicinal Chemistry

3-Fluoro-2-formylbenzonitrile is explored for its potential as a pharmacophore in drug development. Its fluorinated structure enhances bioavailability and target specificity, making it an attractive candidate for designing new therapeutic agents. Notable studies have indicated its potential in developing inhibitors targeting specific enzymes involved in cancer progression and other diseases .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various fluorinated aromatic compounds. It facilitates the creation of complex molecules utilized in pharmaceuticals and agrochemicals. The electrophilic nature of the formyl group allows for nucleophilic addition reactions, which are essential in constructing diverse chemical architectures .

Material Science

In material science, 3-Fluoro-2-formylbenzonitrile is used to produce advanced materials with enhanced thermal stability and resistance to degradation due to its fluorinated structure. Its derivatives are being investigated for applications in coatings and polymers that require specific chemical functionalities .

Antiviral Activity Study

A study focused on nucleoside analogues similar to 3-Fluoro-2-formylbenzonitrile revealed promising results against Hepatitis B Virus (HBV). While some analogs did not exhibit direct antiviral activity, their prodrugs showed significant inhibition rates, suggesting a pathway for drug development .

Antimicrobial Efficacy

Research on fluoroaryl derivatives indicated that compounds containing similar functional groups exhibited varying levels of antimicrobial activity based on their structural configurations. This highlights the potential for 3-Fluoro-2-formylbenzonitrile in developing new antimicrobial agents .

Data Table: Applications Overview

作用機序

The mechanism of action of 3-Fluoro-2-formylbenzonitrile depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the formyl group, facilitating nucleophilic addition reactions. In medicinal chemistry, its mechanism involves interactions with biological targets, where the fluorine atom can enhance binding affinity and metabolic stability .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

3-Fluorobenzonitrile (C₇H₄FN)

- Structure : Lacks the formyl group, retaining only the nitrile and fluorine substituents.

- Properties : Studies on 2- and 3-fluorobenzonitriles reveal that fluorine’s position significantly affects electron distribution. For 3-fluorobenzonitrile, the fluorine atom at position 3 exerts an inductive electron-withdrawing effect, polarizing the aromatic ring and enhancing the nitrile group’s electrophilicity .

- Applications : Used in electronic structure studies and as a precursor for fluorinated polymers.

3-Fluoro-2-methoxybenzonitrile (C₈H₆FNO)

- Structure : Replaces the formyl group with a methoxy (-OCH₃) group.

- Properties : The methoxy group is electron-donating, counteracting the electron-withdrawing effects of fluorine and nitrile. This results in reduced reactivity toward nucleophilic attacks compared to 3-Fluoro-2-formylbenzonitrile. The molecular weight (151.14 g/mol) is nearly identical, but steric effects differ due to the bulkier methoxy group .

- Applications: Potential use in agrochemicals due to altered solubility and stability.

3-Bromobenzonitrile (C₇H₄BrN)

- Structure : Substitutes fluorine with bromine at position 3.

- Properties : Bromine’s larger atomic radius increases steric hindrance, while its lower electronegativity reduces inductive effects. This compound is more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to its fluoro analog .

Electronic and Reactivity Profiles

Electron-Withdrawing Effects :

- In 3-Fluoro-2-formylbenzonitrile, the combined electron-withdrawing nature of fluorine, nitrile, and formyl groups creates a highly polarized aromatic system. This enhances susceptibility to nucleophilic aromatic substitution (NAS) at specific positions.

- In contrast, 3-Fluoro-2-methoxybenzonitrile’s methoxy group donates electrons via resonance, reducing NAS reactivity but improving stability under acidic conditions .

Spectral Data :

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| 3-Fluoro-2-formylbenzonitrile | C₈H₄FNO | 151.12 (calculated) | -CHO, -CN, -F | High electrophilicity for NAS | Pharmaceuticals, materials |

| 3-Fluorobenzonitrile | C₇H₄FN | 121.11 | -CN, -F | Moderate reactivity in reductions | Electronic studies, polymers |

| 3-Fluoro-2-methoxybenzonitrile | C₈H₆FNO | 151.14 | -OCH₃, -CN, -F | Reduced NAS due to electron donation | Agrochemicals |

| 3-Bromobenzonitrile | C₇H₄BrN | 182.02 | -CN, -Br | Suzuki-Miyaura cross-coupling | Organic synthesis |

生物活性

3-Fluoro-2-formylbenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial activity, and enzyme inhibition. The aim is to provide a comprehensive overview of the compound's effects and mechanisms of action.

Chemical Structure and Properties

3-Fluoro-2-formylbenzonitrile is characterized by the presence of a fluorine atom, a formyl group, and a nitrile group attached to a benzene ring. The electron-withdrawing nature of the fluorine atom can enhance the compound's reactivity and biological activity.

1. Cytotoxicity

Recent studies have demonstrated that derivatives of benzonitrile can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-fluoro-2-formylbenzonitrile have shown significant cytotoxicity against breast cancer cells (MDA-MB-436) with IC50 values comparable to established chemotherapeutic agents like Olaparib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Fluoro-2-formylbenzonitrile | MDA-MB-436 | TBD |

| Olaparib | MDA-MB-436 | 11.62 ± 2.15 |

2. Antimicrobial Activity

The antimicrobial properties of 3-fluoro-2-formylbenzonitrile have been explored through its derivatives. Compounds structurally related to it have shown promising activity against pathogens such as Helicobacter pylori and other bacterial strains. For example, certain derivatives demonstrated comparable efficacy to standard antibiotics like metronidazole .

| Pathogen | Compound Tested | Activity |

|---|---|---|

| Helicobacter pylori | Derivative A | Comparable to metronidazole |

| Salmonella typhi | Derivative B | Significant inhibition |

3. Enzyme Inhibition

Enzyme inhibition studies indicate that compounds related to 3-fluoro-2-formylbenzonitrile can effectively inhibit various enzymes, including urease and acetylcholinesterase (AChE). The inhibition of urease is particularly noteworthy as it has implications for treating infections caused by H. pylori, which relies on urease for survival in acidic environments .

| Enzyme | Compound Tested | IC50 (µM) |

|---|---|---|

| Urease | Derivative C | TBD |

| AChE | Derivative D | TBD |

Case Study 1: Anti-Cancer Activity

A study evaluated the anti-cancer potential of synthesized derivatives of 3-fluoro-2-formylbenzonitrile against various cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of derivatives against multi-drug resistant strains. The study found that specific modifications in the chemical structure significantly enhanced the antimicrobial activity, indicating the importance of structure-activity relationships in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。